Structural Differentiation: Unique 5-Methyl-4-(p-tolyl)thiazole Substitution Pattern Absent from Published Active Analogs
The target compound bears a 5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl core, a substitution pattern not present in any of the experimentally characterized benzofuran‑2‑carboxamide anticancer leads. Published structurally defined benzofuran‑2‑carboxamide analogs uniformly employ alternative thiazole substituents: HS‑111 carries a 5‑(2‑chlorobenzyl) group; HS‑113 carries a 5‑(2‑bromobenzyl) group; and BF1 carries a 5‑benzyl group combined with a 3,5‑dimethyl‑benzofuran modification [1][2][3]. The closest comparator retaining the identical thiazole core—1‑methyl‑N‑[5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl]‑4‑nitro‑pyrazole‑3‑carboxamide—demonstrates measurable NOD2 binding (IC₅₀ = 2.14 µM), confirming target engagement for this scaffold but with a pyrazole rather than benzofuran carboxamide partner [4]. These orthogonal substitution differences suggest that the target compound may exhibit a distinct target‑binding and selectivity profile not achievable with existing characterized analogs.
| Evidence Dimension | Thiazole ring substitution pattern |
|---|---|
| Target Compound Data | 5‑methyl‑4‑(4‑methylphenyl)‑1,3‑thiazol‑2‑yl; benzofuran‑2‑carboxamide partner |
| Comparator Or Baseline | HS‑111: 5‑(2‑chlorobenzyl)‑thiazol‑2‑yl; HS‑113: 5‑(2‑bromobenzyl)‑thiazol‑2‑yl; BF1: 5‑benzyl‑thiazol‑2‑yl with 3,5‑dimethyl‑benzofuran; Pyrazole analog (BDBM54208): identical thiazole core with pyrazole‑3‑carboxamide partner (NOD2 IC₅₀ = 2.14 µM) |
| Quantified Difference | No direct activity comparison available; structural uniqueness precludes overlap with published SAR datasets. |
| Conditions | Structural comparison based on published chemical identities; no head‑to‑head assay data available. |
Why This Matters
Procurement of this compound enables exploration of an unexplored region of thiazole substitution space within the benzofuran‑carboxamide chemotype, directly relevant for scaffold‑hopping and intellectual property differentiation strategies.
- [1] Choi, M.-J., et al. (2012). The effect of HS-111, a novel thiazolamine derivative, on apoptosis and angiogenesis of hepatocellular carcinoma cells. Archives of Pharmacal Research, 35(4), 747–754. DOI: 10.1007/s12272-012-0420-4 View Source
- [2] Choi, M.-J., et al. (2011). Anti-cancer effects of a novel compound HS-113 on cell growth, apoptosis, and angiogenesis in human hepatocellular carcinoma cells. Cancer Letters, 306(2), 190–196. DOI: 10.1016/j.canlet.2011.03.005 View Source
- [3] Finiuk, N., et al. (2019). Proapoptotic effects of novel thiazole derivative on human glioma cells. Anti-Cancer Drugs, 30(1), 27–37. DOI: 10.1097/CAD.0000000000000686 View Source
- [4] BindingDB entry BDBM54208. 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-pyrazole-3-carboxamide; IC₅₀ = 2.14E+3 nM against human NOD2. Sanford-Burnham Center for Chemical Genomics. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=54208 View Source
